molecular formula C9H16ClNO4 B3378964 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate CAS No. 150109-42-5

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3378964
CAS No.: 150109-42-5
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-LURJTMIESA-N
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Description

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate is a chiral ester derivative featuring:

  • A chloromethyl ester group, which serves as a reactive leaving group for nucleophilic substitutions.
  • A tert-butoxycarbonyl (Boc) -protected amine at the α-position, providing stability under basic conditions and enabling selective deprotection under acidic conditions.
  • An (S)-configuration at the stereogenic center, critical for enantioselective applications in peptide synthesis or prodrug development.

This compound is primarily used as an intermediate in organic synthesis, particularly for constructing peptide backbones or modifying amino acid derivatives. Its reactivity and stereochemical purity make it valuable in pharmaceutical research .

Properties

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAMEQSMWWVQY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182380
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
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Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150109-42-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
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Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced through various chlorination reactions, often using reagents like thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically the substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free amine after removal of the Boc group.

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate involves its reactivity due to the presence of the chloromethyl and Boc-protected amino groups. The chloromethyl group can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate ()
  • Key Differences: Ester Group: Methyl ester instead of chloromethyl ester. Amino Group: Free amine at the β-position (after hydrogenolysis of the benzyloxycarbonyl (Z) group).
  • Synthesis: Prepared via hydrogenolysis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate using Pd/C under H₂, yielding a 73% isolated product .
  • Applications : Likely used as a Boc-protected dipeptide precursor. The methyl ester is less reactive than the chloromethyl variant, making it suitable for stepwise peptide elongation.
  • Physical Properties : Rf = 0.44 (10% MeOH/1% NH₃ in CH₂Cl₂) .
Compound B : (S)-Methyl-3-((S)-2-azido-3-phenylpropanamido)-2-((tert-butoxycarbonyl)amino)propanoate ()
  • Key Differences :
    • Substituent : Features an azido-phenylpropanamido group at the β-position.
    • Reactivity : The azide group enables click chemistry (e.g., Huisgen cycloaddition).
  • Synthesis: Derived from (S)-methyl-3-((S)-2-azido-3-phenylpropanamido)-2-aminopropanoate via Boc protection, achieving 89% yield after chromatography .
  • Applications : Useful for introducing aromatic or functionalized side chains in peptide mimetics.
  • Physical Properties : Rf = 0.30 (1% AcOH/25% EtOAc in pet ether) .
Compound C : Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate ()
  • Key Differences: Substituent: Naphthalen-2-yl group at the β-position instead of a simple methyl or hydrogen.

Comparative Analysis

Property Target Compound Compound A Compound B Compound C
Ester Group Chloromethyl Methyl Methyl Chloromethyl
β-Position Substituent H (default) NH₂ Azido-phenyl Naphthalen-2-yl
Reactivity High (Cl⁻ leaving) Low Moderate High
Stereochemistry (S) (S) (S,S) (S)
Yield N/A 73% 89% Discontinued
Rf Value N/A 0.44 0.30 N/A

Key Research Findings

  • Reactivity : The chloromethyl group in the target compound facilitates efficient nucleophilic displacement (e.g., by amines or thiols), outperforming methyl esters in coupling reactions .
  • Stability : Boc protection ensures stability during basic reactions, contrasting with Compounds A and B, where free amines or azides require careful handling .
  • Stereochemical Integrity : All compounds maintain (S)-configuration, critical for biological activity in chiral environments.

Biological Activity

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound with significant importance in organic synthesis and medicinal chemistry. Its unique structure, featuring a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group, contributes to its biological activity and versatility in various applications.

  • Molecular Formula : C9H16ClNO4
  • Molar Mass : 237.68 g/mol
  • CAS Number : 150109-42-5

The compound is typically synthesized through the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as sodium hydroxide or DMAP, in acetonitrile. The chloromethyl group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily stems from its reactivity:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
  • Deprotection : The Boc group can be removed under acidic conditions, revealing the free amine, which can participate in further reactions or biological interactions.

This dual functionality makes it suitable for synthesizing biologically active compounds and enzyme inhibitors.

Applications in Biological Research

  • Peptide Synthesis : The compound serves as a building block in peptide synthesis, allowing for the introduction of specific amino acids into peptide chains.
  • Drug Development : It is utilized in the synthesis of compounds with potential therapeutic effects, particularly those targeting viral infections and cancer.
  • Enzyme Inhibition : Research has demonstrated its potential as a precursor in developing small molecule inhibitors for various enzymes involved in disease processes.

Case Study 1: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against enveloped viruses, including Ebola and Lassa fever viruses. In vitro studies have shown that these compounds can inhibit viral entry by targeting specific cellular pathways involved in infection .

Case Study 2: Cancer Therapeutics

A study investigated small molecule inhibitors derived from this compound that disrupt the PD-1/PD-L1 interaction, a crucial pathway for immune evasion in tumors. These inhibitors showed promise in enhancing T-cell response against cancer cells, suggesting potential applications in immunotherapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureNotable Activity
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoateSimilar to (S)-Chloromethyl but lacks chloromethyl reactivityLimited biological activity
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic AcidContains amino and Boc groupsUsed in peptide synthesis

This compound stands out due to its chloromethyl group, providing additional reactivity compared to similar compounds that only feature Boc-protected amino groups.

Q & A

Q. What are the critical steps in synthesizing (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate?

The synthesis typically involves:

  • Amino Acid Functionalization : Introducing the Boc (tert-butoxycarbonyl) protecting group to the amino acid precursor under basic conditions (e.g., triethylamine) to prevent unwanted side reactions .
  • Chloromethyl Ester Formation : Reacting the Boc-protected amino acid with chloromethylating agents (e.g., chloromethyl chloride) in anhydrous solvents like dichloromethane or THF. Temperature control (0–25°C) is crucial to avoid racemization .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization isolates the product from byproducts .

Q. How is the structure of this compound confirmed?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), chloromethyl moiety (δ ~4.5–5.0 ppm), and stereochemical integrity of the chiral center .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragments, ensuring correct molecular weight (e.g., ~307.7 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for validating stereochemistry .

Q. What purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) is standard for removing unreacted starting materials and byproducts .
  • Recrystallization : Solvent systems like ethyl acetate/hexane yield high-purity crystals by exploiting solubility differences .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomeric impurities, ensuring >98% enantiomeric excess .

Q. Why is the Boc group essential in this compound’s applications?

The Boc group:

  • Protects the Amino Group : Prevents nucleophilic attack during peptide coupling reactions .
  • Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA/DCM) without damaging sensitive functional groups .
  • Enables Orthogonal Protection Strategies : Compatible with Fmoc/t-Bu protocols in solid-phase peptide synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in chloromethylation, but may increase racemization. Balancing polarity and reaction rate is key .
  • Temperature Control : Lower temperatures (0–10°C) minimize epimerization; kinetic studies using in-situ IR or HPLC monitor intermediate stability .
  • Catalysis : DMAP or HOBt accelerates coupling reactions while reducing side-product formation .

Q. What strategies preserve stereochemistry during synthesis?

  • Chiral Auxiliaries : Use (S)-configured starting materials or enantioselective catalysts (e.g., chiral Lewis acids) to maintain configuration .
  • Low-Temperature Quenching : Rapid cooling after reaction completion prevents thermal racemization .
  • Analytical Validation : Circular dichroism (CD) or chiral HPLC tracks enantiopurity at each step .

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Verify reagent purity (e.g., anhydrous solvents, fresh chloromethylating agents) and reaction atmosphere (inert gas vs. air) .
  • Byproduct Analysis : LC-MS identifies side products (e.g., diastereomers, hydrolyzed esters) that reduce yield .
  • Scale-Dependent Effects : Microscale vs. bulk synthesis may require adjusted stoichiometry or mixing efficiency .

Q. What role does this compound play in peptide synthesis?

  • Building Block : The chloromethyl ester acts as an electrophile in alkylation reactions, while the Boc group protects amines during elongation .
  • Solid-Phase Applications : Immobilized on resins (e.g., Wang resin) for automated peptide synthesis, enabling controlled sequential coupling .
  • Post-Synthetic Modifications : The chloromethyl group allows conjugation to fluorescent tags or drug delivery carriers via nucleophilic substitution .

Q. What mechanistic insights exist for reactions involving this compound?

  • Nucleophilic Substitution : The chloromethyl group undergoes SN_N2 reactions with amines/thiols, with stereochemical outcomes dependent on solvent polarity .
  • Acid-Catalyzed Deprotection : Boc removal follows a two-step mechanism: protonation of the carbonyl oxygen followed by tert-butyl cation elimination .
  • Racemization Pathways : Base-catalyzed enolization at the α-carbon is mitigated by buffered reaction conditions (pH 7–8) .

Q. How is this compound used in synthesizing non-natural amino acids?

  • Side-Chain Functionalization : React with boronic acids (Suzuki coupling) or fluorosulfonate esters to introduce aromatic/heterocyclic groups .
  • Enzyme Mimetics : Incorporates into peptide backbones to study protease specificity or design inhibitors .
  • Radiotracer Development : 18^{18}F-labeled derivatives are synthesized for PET imaging, leveraging the chloromethyl group’s reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate
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(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate

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